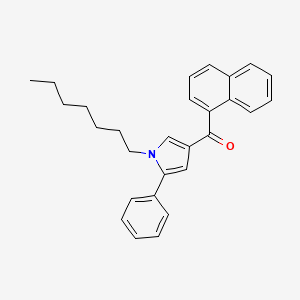

(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone

Übersicht

Beschreibung

JWH 146: Es wirkt als Agonist der Cannabinoidrezeptoren CB1 und CB2, mit einer moderaten Selektivität für den CB1-Rezeptor . Diese Verbindung wurde erstmals 2006 von John W. Huffman und seinen Kollegen synthetisiert, um die Natur der Ligandenbindung an den CB1-Rezeptor zu untersuchen .

Vorbereitungsmethoden

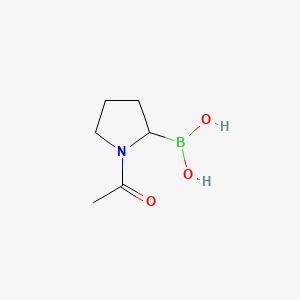

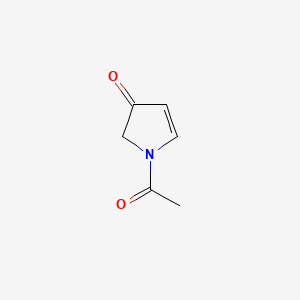

Synthesewege und Reaktionsbedingungen: Die Synthese von JWH 146 beinhaltet die Reaktion von 1-Naphthoylchlorid mit 1-Heptyl-5-Phenyl-1H-Pyrrol unter basischen Bedingungen. Die Reaktion verwendet typischerweise eine Base wie Triethylamin oder Pyridin, um die während der Reaktion gebildete Salzsäure zu neutralisieren .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für JWH 146 nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur und Lösungsmittelwahl, umfassen, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion würde auch strenge Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Sicherheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen: JWH 146 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Naphthoyl- und Pyrrolgruppen. Es kann auch Oxidations- und Reduktionsreaktionen eingehen, obwohl diese weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten typischerweise Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktionsreaktionen: Beinhalten oft Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen zu Amidderivaten führen, während Oxidationsreaktionen Carbonsäuren oder Ketone produzieren können.

Wissenschaftliche Forschungsanwendungen

Chemie: JWH 146 wird als Referenzstandard in der Analytischen Chemie verwendet, um synthetische Cannabinoide in verschiedenen Proben zu identifizieren und zu quantifizieren .

Biologie und Medizin: In der biologischen Forschung wird JWH 146 verwendet, um die Auswirkungen der Aktivierung von Cannabinoidrezeptoren zu untersuchen. Es hilft, die Rolle von CB1- und CB2-Rezeptoren in verschiedenen physiologischen Prozessen zu verstehen .

Industrie: JWH 146 wird in der forensischen Toxikologie verwendet, um das Vorhandensein von synthetischen Cannabinoiden in biologischen Proben nachzuweisen .

Analyse Chemischer Reaktionen

Types of Reactions: JWH 146 primarily undergoes substitution reactions due to the presence of the naphthoyl and pyrrole groups. It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

Chemistry: JWH 146 is used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples .

Biology and Medicine: In biological research, JWH 146 is used to study the effects of cannabinoid receptor activation. It helps in understanding the role of CB1 and CB2 receptors in various physiological processes .

Industry: JWH 146 is used in forensic toxicology to detect the presence of synthetic cannabinoids in biological samples .

Wirkmechanismus

JWH 146 entfaltet seine Wirkungen durch Bindung an die Cannabinoidrezeptoren CB1 und CB2. Es hat eine höhere Affinität zum CB1-Rezeptor, der hauptsächlich im zentralen Nervensystem vorkommt . Nach der Bindung aktiviert JWH 146 diese Rezeptoren, was zu einer Kaskade intrazellulärer Ereignisse führt, die die Neurotransmitterfreisetzung und andere zelluläre Prozesse modulieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

JWH 018: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Struktur, aber unterschiedlichen Seitenketten.

JWH 073: Ähnlich wie JWH 018, aber mit einer anderen Alkylkettenlänge.

AM-2201: Ein synthetisches Cannabinoid mit einer fluorierten Seitenkette.

Einzigartigkeit: JWH 146 ist aufgrund seiner spezifischen Heptyl- und Phenylsubstitutionen am Pyrrolring einzigartig, die unterschiedliche Bindungsaffinitäten und Selektivitäten für die CB1- und CB2-Rezeptoren verleihen .

Eigenschaften

IUPAC Name |

(1-heptyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO/c1-2-3-4-5-11-19-29-21-24(20-27(29)23-14-7-6-8-15-23)28(30)26-18-12-16-22-13-9-10-17-25(22)26/h6-10,12-18,20-21H,2-5,11,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBFNFBWXVCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016888 | |

| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-21-2 | |

| Record name | JWH-146 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-146 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5446SVK6LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

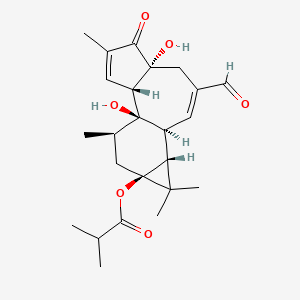

Feasible Synthetic Routes

A: The CB2 receptor, a member of the G-protein-coupled receptor superfamily, presents itself as an attractive drug target for pain and inflammation management. [] This is due to its role in modulating immune responses and pain perception.

A: While the provided research paper [] doesn't delve into specific SAR studies for JWH-146, it does highlight the importance of the N-1 alkyl chain length in cannabimimetic indoles for CB2 receptor binding. This suggests that modifications to this region of the JWH-146 molecule could impact its binding affinity and potentially lead to the development of analogs with altered pharmacological profiles. Further research exploring systematic structural modifications of JWH-146 and evaluating their impact on CB2 receptor activity, potency, and selectivity would be valuable. This information could contribute to designing novel CB2 ligands with improved therapeutic potential for pain and inflammation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)

![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)